molecular formula C14H17NO4 B12829232 (2R,5R)-1-Benzyl-5-(methoxycarbonyl)pyrrolidine-2-carboxylic acid

(2R,5R)-1-Benzyl-5-(methoxycarbonyl)pyrrolidine-2-carboxylic acid

Cat. No.: B12829232
M. Wt: 263.29 g/mol
InChI Key: PPRLCASKVDQSEK-VXGBXAGGSA-N
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Description

(2R,5R)-1-Benzyl-5-(methoxycarbonyl)pyrrolidine-2-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a pyrrolidine ring substituted with a benzyl group and a methoxycarbonyl group, making it a versatile intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5R)-1-Benzyl-5-(methoxycarbonyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine and pyrrolidine-2-carboxylic acid.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction, often using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where benzyl chloride reacts with the pyrrolidine ring in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(2R,5R)-1-Benzyl-5-(methoxycarbonyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups, using reagents like sodium azide (NaN3) or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in methanol.

    Substitution: NaN3 in DMF, thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Azides, thioethers.

Scientific Research Applications

(2R,5R)-1-Benzyl-5-(methoxycarbonyl)pyrrolidine-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a building block for peptide synthesis.

    Medicine: It is a precursor in the development of drugs targeting neurological disorders and cardiovascular diseases.

    Industry: The compound is utilized in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis.

Mechanism of Action

The mechanism of action of (2R,5R)-1-Benzyl-5-(methoxycarbonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes, influencing their activity and leading to desired biological effects. The pathways involved often include inhibition or activation of enzymatic reactions, modulation of receptor activity, and alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: A simpler compound with a benzyl group attached to an amine.

    Pyrrolidine-2-carboxylic acid: The parent compound without the benzyl and methoxycarbonyl groups.

    Methoxycarbonyl derivatives: Compounds with similar ester functional groups.

Uniqueness

(2R,5R)-1-Benzyl-5-(methoxycarbonyl)pyrrolidine-2-carboxylic acid is unique due to its specific chiral configuration and the combination of functional groups, which provide distinct reactivity and biological activity. This makes it a valuable compound in the synthesis of enantiomerically pure pharmaceuticals and in studies of stereochemistry.

Properties

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

(2R,5R)-1-benzyl-5-methoxycarbonylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C14H17NO4/c1-19-14(18)12-8-7-11(13(16)17)15(12)9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3,(H,16,17)/t11-,12-/m1/s1

InChI Key

PPRLCASKVDQSEK-VXGBXAGGSA-N

Isomeric SMILES

COC(=O)[C@H]1CC[C@@H](N1CC2=CC=CC=C2)C(=O)O

Canonical SMILES

COC(=O)C1CCC(N1CC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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